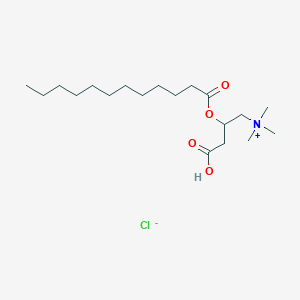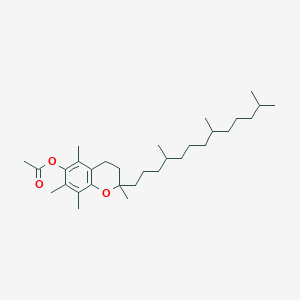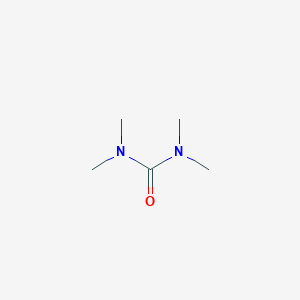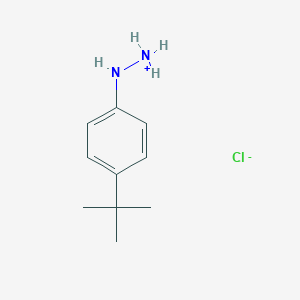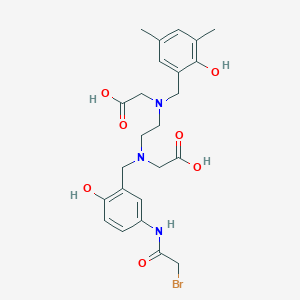
N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid, also known as HDBED, is a chelating agent that has been extensively studied in scientific research. HDBED has a unique structure that allows it to bind to metal ions, making it useful in various applications.
Wirkmechanismus
N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid binds to metal ions through its chelating properties. The two hydroxyl groups on the benzyl ring and the amide group on the ethylenediamine chain coordinate with metal ions, forming stable complexes. The chelation of metal ions by N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid can affect the biochemical and physiological properties of the metal ions.
Biochemische Und Physiologische Effekte
N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid has been shown to have various biochemical and physiological effects. It can affect the activity of metalloproteins by chelating metal ions, leading to changes in protein structure and function. N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid has also been shown to have antioxidant properties, protecting cells from oxidative stress. In addition, N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid has been used as a contrast agent for MRI, allowing for the visualization of metal ions in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid in lab experiments is its high affinity for metal ions, allowing for the efficient chelation of metal ions. N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid is also stable under physiological conditions, making it suitable for in vivo applications. However, one limitation of using N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid is its potential toxicity, as it can chelate essential metal ions in the body.
Zukünftige Richtungen
There are several future directions for the use of N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid in scientific research. One direction is the development of new chelating agents based on the structure of N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid, with improved properties such as increased selectivity and reduced toxicity. Another direction is the application of N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid in the treatment of metal ion-related diseases, such as Wilson's disease and hemochromatosis. Furthermore, N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid can be used as a tool to study metal ion transport and metabolism in cells and organisms.
Synthesemethoden
The synthesis of N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid involves multiple steps, starting with the reaction between 2,3,5-trimethylphenol and 2-bromoacetophenone to form 2-hydroxy-3,5-dimethylbenzyl 2-bromoacetate. The intermediate product is then reacted with N-(2-aminoethyl)ethylenediamine to form N-(2-hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine. The final step involves the addition of diethylenetriaminepentaacetic acid (DTPA) to form N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid has been widely used in scientific research due to its ability to chelate metal ions. It has been used in various fields, including biochemistry, environmental science, and medicinal chemistry. In biochemistry, N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid has been used to study metalloproteins and their functions. In environmental science, N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid has been used to remove heavy metal ions from contaminated water. In medicinal chemistry, N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid has been used as a contrast agent for magnetic resonance imaging (MRI).
Eigenschaften
CAS-Nummer |
126753-16-0 |
|---|---|
Produktname |
N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid |
Molekularformel |
C24H30BrN3O7 |
Molekulargewicht |
552.4 g/mol |
IUPAC-Name |
2-[2-[[5-[(2-bromoacetyl)amino]-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-[(2-hydroxy-3,5-dimethylphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C24H30BrN3O7/c1-15-7-16(2)24(35)18(8-15)12-28(14-23(33)34)6-5-27(13-22(31)32)11-17-9-19(3-4-20(17)29)26-21(30)10-25/h3-4,7-9,29,35H,5-6,10-14H2,1-2H3,(H,26,30)(H,31,32)(H,33,34) |
InChI-Schlüssel |
TYGKKGMYKKRIJH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)CN(CCN(CC2=C(C=CC(=C2)NC(=O)CBr)O)CC(=O)O)CC(=O)O)O)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)CN(CCN(CC2=C(C=CC(=C2)NC(=O)CBr)O)CC(=O)O)CC(=O)O)O)C |
Andere CAS-Nummern |
126753-16-0 |
Synonyme |
BrMe2HBED N-(2-hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



